molecular formula C18H18ClNO4 B6412550 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% CAS No. 1261915-19-8

3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6412550
CAS RN: 1261915-19-8
M. Wt: 347.8 g/mol
InChI Key: JYNYLLNIXNVMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid (3-Amino-4-chlorobenzoic acid BOC-protected) is an organic compound with the chemical formula C13H16ClNO3. It is a white solid that is soluble in organic solvents. It is used as a building block for organic synthesis, and is also used in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid acts as a protecting group for the amino group. The BOC-Cl group prevents the amino group from reacting with other molecules, allowing it to be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid is not known to have any biochemical or physiological effects on the body. It is a non-toxic compound and is not known to be an allergen.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid in laboratory experiments is its ability to protect the amino group from reacting with other molecules. This allows it to be used in a variety of synthetic reactions without the risk of unwanted side reactions. However, its use is limited by the fact that it cannot be used in reactions involving strong acids or bases.

Future Directions

The use of 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid in laboratory experiments is likely to continue to grow as scientists explore new ways to use it in synthetic reactions. Possible future directions include the use of 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid in the synthesis of peptides and proteins, as well as in the synthesis of dyes and other organic compounds. Additionally, scientists may explore ways to use 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid to protect other functional groups, such as carboxylic acids, from unwanted side reactions.

Synthesis Methods

3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid can be synthesized via a two-step process. First, a reaction between 3-chlorobenzoic acid and 3-aminophenol is carried out in the presence of a base such as sodium hydroxide. This reaction produces 3-(3-aminophenyl)-4-chlorobenzoic acid. The second step involves the protection of the amino group with BOC-Cl. The BOC-Cl is added to the reaction mixture and reacted with the 3-(3-aminophenyl)-4-chlorobenzoic acid to form 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid.

Scientific Research Applications

3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a number of drugs, including the anticonvulsant drug lamotrigine. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of dyes and other organic compounds.

properties

IUPAC Name

4-chloro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-10-12(16(21)22)7-8-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNYLLNIXNVMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid

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